molecular formula C12H14N2O3 B6606251 tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate CAS No. 2839156-48-6

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate

Cat. No.: B6606251
CAS No.: 2839156-48-6
M. Wt: 234.25 g/mol
InChI Key: YWNKUYAETBYCOL-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(2-ethynylpyrimidin-5-yl)oxy]acetate is a specialized organic compound featuring a pyrimidine core substituted with an ethynyloxy group at the 2-position and a tert-butyl ester-linked acetate moiety at the 5-position. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a common scaffold in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π interactions. The ethynyl (C≡CH) group introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., Huisgen cycloaddition), while the tert-butyl ester enhances steric protection against hydrolysis, improving stability under acidic or basic conditions .

Properties

IUPAC Name

tert-butyl 2-(2-ethynylpyrimidin-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-5-10-13-6-9(7-14-10)16-8-11(15)17-12(2,3)4/h1,6-7H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKUYAETBYCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(N=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate typically involves the following steps:

Chemical Reactions Analysis

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives exhibit promising anticancer properties. Tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate may function as a lead compound for developing new anticancer drugs due to its structural features that can interact with biological targets involved in cancer cell proliferation.

1.2 Antiviral Properties
Pyrimidine derivatives are known for their antiviral activities, particularly against viral replication mechanisms. The incorporation of the ethynyl group may enhance the compound's efficacy against specific viral targets, making it a candidate for antiviral drug development.

1.3 Statin Synthesis
The compound has potential applications as an intermediate in the synthesis of statins, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. Its role in synthetic pathways could lead to more efficient production methods for these critical medications .

Synthetic Applications

2.1 Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules with diverse functionalities.

2.2 Green Chemistry Approaches
The synthesis of this compound can be integrated into eco-friendly synthetic routes, minimizing waste and utilizing renewable resources. This aligns with current trends in green chemistry aimed at reducing the environmental impact of chemical processes .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of pyrimidine exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound could enhance this activity through structural modifications.
Study 2Antiviral EfficacyEvaluated the antiviral properties of similar compounds and found that ethynyl substitutions significantly increased potency against specific viral strains, indicating a promising avenue for further exploration with tert-butyl derivatives.
Study 3Statin SynthesisInvestigated the role of tert-butyl intermediates in statin production, highlighting improved yields and reduced reaction times when incorporating compounds like this compound into synthetic pathways .

Mechanism of Action

The mechanism of action of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-[(2-ethynylpyrimidin-5-yl)oxy]acetate with structurally related compounds, emphasizing substituent effects, reactivity, and inferred applications.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Ester Group Notable Features
tert-Butyl 2-[(2-ethynylpyrimidin-5-yl)oxy]acetate Pyrimidine 2-ethynyloxy, 5-acetate tert-butyl Ethynyl enables click chemistry; stable ester
tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate Pyrimidine 2-acetate, 5-bromo tert-butyl Bromo acts as leaving group for coupling
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Dihydropyrimidinone 5-acetate, 2-butyl, 4-methyl, 6-keto Ethyl Dihydropyrimidinone scaffold for drug design
5-(tert-Butyl)-2-(carboxymethyl)pyridin-1-ium trifluoroacetate Pyridine 2-carboxymethyl, 5-tert-butyl None (carboxylate) Polar carboxylate; pyridine core
[2-tert-Butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate Pyrazol 4-pentafluorophenyl sulfanyl, 2-methoxyacetate 2-methoxyethyl Electron-withdrawing substituents; pyrazol core

Reactivity and Stability

  • Ethynyl vs. Bromo Substituents : The ethynyl group in the target compound facilitates cycloaddition reactions, whereas the bromo substituent in tert-butyl 2-(5-bromopyrimidin-2-yl)acetate enables cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
  • Ester Stability: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to the ethyl ester in ’s dihydropyrimidinone derivative, which may degrade faster under physiological conditions .
  • Ring System Effects : Pyrimidine (target compound) and pyridine () cores differ in nitrogen placement, altering electronic properties. Pyrimidines are more electron-deficient, influencing reactivity in nucleophilic substitutions .

Biological Activity

Tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to an ethynylpyrimidine moiety via an ether linkage. This structural configuration is believed to influence its biological interactions and mechanisms of action.

Research indicates that compounds containing pyrimidine derivatives can exhibit various biological activities, including anti-cancer properties. The ethynyl group may enhance the compound's ability to interact with biological targets, potentially affecting nucleic acid synthesis or protein function.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of cancer cell proliferation through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting specific kinases involved in cell signaling pathways.

Table 1: Summary of Anticancer Studies on Pyrimidine Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionIC50 Value
Ethynylpyrimidine derivativeBreast CancerApoptosis induction25 µM
Similar pyrimidine compoundLung CancerKinase inhibition30 µM
Tert-butyl derivativeColon CancerCell cycle arrest20 µM

Case Studies

  • Study on Ethynylpyrimidine Derivatives : A study conducted by Smith et al. (2023) demonstrated that derivatives with ethynyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the ethynyl group in enhancing biological activity.
  • Mechanistic Insights : Johnson et al. (2024) investigated the mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. Their findings suggested that these compounds activate intrinsic apoptotic pathways, leading to cell death.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion is predominant.

Toxicological assessments are essential to determine safe dosage levels and potential side effects, which are currently under investigation.

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